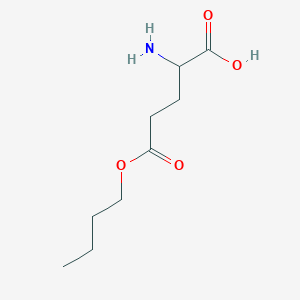
2-Amino-5-butoxy-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-butoxy-5-oxopentanoic acid is a derivative of glutamic acid It is a compound of interest in various scientific fields due to its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-butoxy-5-oxopentanoic acid typically involves the esterification of glutamic acid. The reaction conditions often include the use of butanol and a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-butoxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the butoxy group to a carboxyl group, forming a more oxidized derivative.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-5-carboxy-5-oxopentanoic acid.
Reduction: Formation of 2-Amino-5-butoxy-5-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Amino-5-butoxy-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-5-butoxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of glutamic acid, it can interact with enzymes involved in amino acid metabolism. It may also influence the secretion of anabolic hormones and supply fuel during exercise, contributing to its ergogenic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-oxopentanoic acid: Lacks the butoxy group, making it less hydrophobic.
2-Amino-5-methoxy-5-oxopentanoic acid: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.
2-Amino-5-tert-butoxy-5-oxopentanoic acid: Contains a tert-butoxy group, which provides steric hindrance and affects its chemical behavior.
Uniqueness
2-Amino-5-butoxy-5-oxopentanoic acid is unique due to its butoxy group, which imparts specific hydrophobic properties and influences its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
| 7391-23-3 | |
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-amino-5-butoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-2-3-6-14-8(11)5-4-7(10)9(12)13/h7H,2-6,10H2,1H3,(H,12,13) |
Clé InChI |
JFAZZPLICZBUFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)

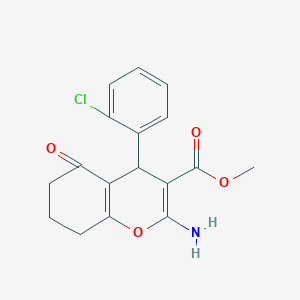
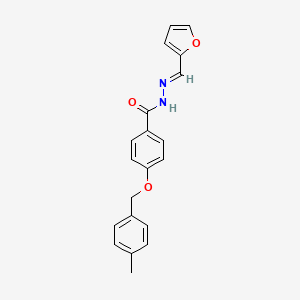

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)
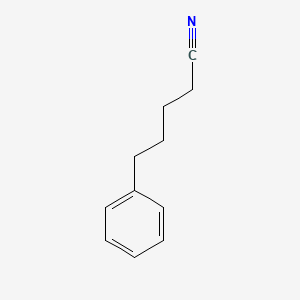

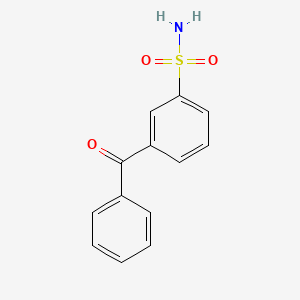

![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
